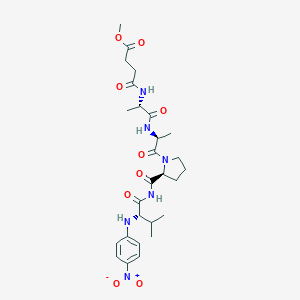

MeOSuc-AAPV-PNA

Übersicht

Beschreibung

N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-Nitroanilid: ist ein chromogenes Substrat, das speziell für den Nachweis und die Quantifizierung der Proteaseaktivität entwickelt wurde. Diese Verbindung wird zur Messung der Aktivität von Serinproteasen verwendet, die eine entscheidende Rolle in verschiedenen biologischen Prozessen spielen, darunter Verdauung, Immunantwort und Blutgerinnung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-Nitroanilid beinhaltet den schrittweisen Aufbau der Peptidkette, gefolgt von der Anbindung der chromogenen Gruppe. Der Prozess umfasst typischerweise:

Peptidsynthese: Die Peptidkette wird unter Verwendung von Festphasenpeptidsynthese (SPPS)-Techniken synthetisiert. Dies beinhaltet die sequenzielle Zugabe von geschützten Aminosäuren zu einer an Harz gebundenen Peptidkette.

Spaltung und Entschützung: Das synthetisierte Peptid wird vom Harz abgespalten und entschützt, um das freie Peptid zu erhalten.

Anbindung der chromogenen Gruppe: Die chromogene Gruppe, p-Nitroanilid, wird durch eine Kupplungsreaktion an die Peptidkette gebunden

Industrielle Produktionsmethoden: Die industrielle Produktion von N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-Nitroanilid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert und beinhaltet oft automatisierte Peptidsynthesizer und Hochdurchsatz-Reinigungstechniken .

Wissenschaftliche Forschungsanwendungen

N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-Nitroanilid wird in der wissenschaftlichen Forschung häufig für die folgenden Anwendungen eingesetzt:

Biochemie: Als Substrat zur Untersuchung der Aktivität von Serinproteasen verwendet, liefert Einblicke in die Enzymkinetik und -hemmung

Immunologie: In Assays eingesetzt, um die Aktivität von Neutrophiler Elastase und Proteinase 3 zu messen, die an Entzündungs- und Immunreaktionen beteiligt sind

Medizin: In diagnostischen Assays verwendet, um die Proteaseaktivität in klinischen Proben zu detektieren und zu quantifizieren, unterstützt die Diagnose von Krankheiten wie chronisch-obstruktiver Lungenerkrankung (COPD) und Mukoviszidose

Pharmazeutische Forschung: In der Wirkstoffforschung und -entwicklung verwendet, um nach potenziellen Inhibitoren von Serinproteasen zu suchen

Wirkmechanismus

N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-Nitroanilid entfaltet seine Wirkung, indem es als Substrat für Serinproteasen dient. Das Enzym katalysiert die Hydrolyse der Peptidbindung und setzt p-Nitroanilin frei. Diese Reaktion kann kolorimetrisch verfolgt werden, wodurch die Quantifizierung der Enzymaktivität ermöglicht wird .

Wirkmechanismus

Target of Action

MeOSuc-AAPV-PNA, also known as this compound or MeOSuc-Ala-Ala-Pro-Val-PNA, is a highly sensitive peptide substrate that is primarily targeted by both human and mouse neutrophil elastase (leukocyte elastase) and neutrophil proteinase 3 (PR-3, myeloblastin) . These enzymes play a crucial role in the immune response, particularly in inflammation .

Mode of Action

The compound interacts with its targets, neutrophil elastase and proteinase 3, through a process of hydrolysis . The hydrolysis of the substrate can be detected at 405-410 nm .

Biochemical Pathways

Proteinase 3 (PR3, myeloblastin) is a polymorphonuclear leukocyte serine proteinase that degrades matrix proteins including fibronectin, laminin, vitronectin, and collagen type IV to generate antimicrobial peptides . This degradation process is a key part of the immune response, particularly in inflammation .

Pharmacokinetics

The compound is soluble in dmso (>20 mm) or methanol (1 mg/ml), which could potentially influence its absorption, distribution, metabolism, and excretion .

Result of Action

The hydrolysis of this compound by neutrophil elastase and proteinase 3 results in the release of free p-nitroanilide . This can be quantified by colorimetric detection at 405 nm , providing a measure of the activity of these enzymes.

Action Environment

The action of this compound is typically studied in vitro with purified enzymes or with biological fluids or conditioned medium

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide involves the stepwise assembly of the peptide chain followed by the attachment of the chromogenic group. The process typically includes:

Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected to yield the free peptide.

Attachment of Chromogenic Group: The chromogenic group, p-nitroanilide, is attached to the peptide chain through a coupling reaction

Industrial Production Methods: Industrial production of N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques .

Analyse Chemischer Reaktionen

Reaktionstypen: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-Nitroanilid unterliegt hauptsächlich Hydrolysereaktionen, die von Serinproteasen katalysiert werden. Die Hydrolyse der Peptidbindung setzt p-Nitroanilin frei, das kolorimetrisch nachgewiesen werden kann .

Häufige Reagenzien und Bedingungen:

Reagenzien: Serinproteasen wie Neutrophile Elastase und Proteinase 3.

Bedingungen: Die Reaktionen werden typischerweise in gepufferten wässrigen Lösungen bei physiologischem pH-Wert und Temperatur durchgeführt

Hauptprodukte: Das Hauptprodukt, das aus der Hydrolyse von N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-Nitroanilid gebildet wird, ist p-Nitroanilin, das durch Messung der Absorption bei 405 nm quantifiziert werden kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-Amido-4-methylcumarin: Ein weiteres chromogenes Substrat, das zur Messung der Serinproteaseaktivität verwendet wird.

N-Methoxysuccinyl-Ala-Ala-Pro-Val-4-Nitroanilid: Eine ähnliche Verbindung mit einer anderen chromogenen Gruppe.

Einzigartigkeit: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-Nitroanilid zeichnet sich durch seine hohe Sensitivität und Spezifität für Neutrophile Elastase und Proteinase 3 aus. Es wird nicht von anderen Proteasen wie Cathepsin G oder Chymotrypsin hydrolysiert, was es zu einem wertvollen Werkzeug für die Untersuchung dieser spezifischen Enzyme macht .

Eigenschaften

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37)/t16-,17-,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVGCNNWNUERRZ-OSAZLGQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

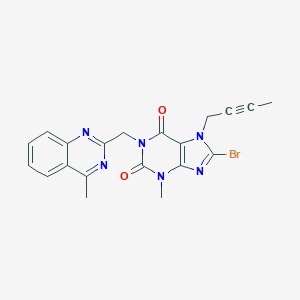

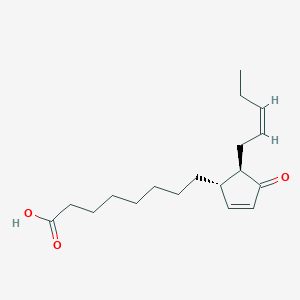

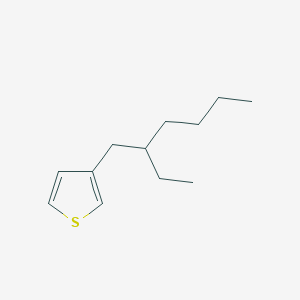

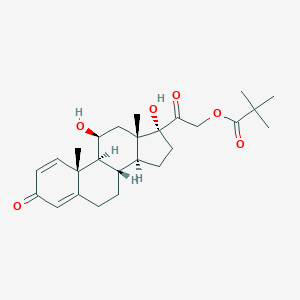

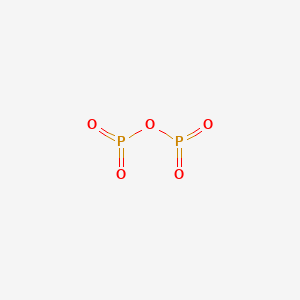

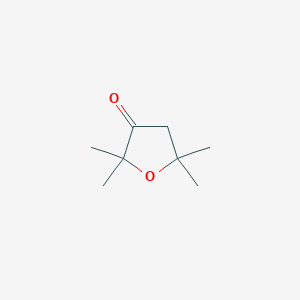

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is MeOSuc-Ala-Ala-Pro-Val-pNA and what is its significance in research?

A1: MeOSuc-Ala-Ala-Pro-Val-pNA (also known as MeOSuc-AAPV-pNA) is a synthetic peptide commonly used as a chromogenic substrate for elastase enzymes, particularly human neutrophil elastase (HNE). [, , , ] This means that when elastase cleaves this compound, a colored product is released, allowing for the detection and quantification of elastase activity. This is crucial for studying the role of elastase in various biological processes and disease states.

Q2: How does MeOSuc-Ala-Ala-Pro-Val-pNA interact with its target, elastase, and what are the downstream effects?

A2: MeOSuc-Ala-Ala-Pro-Val-pNA binds to the active site of elastase, mimicking its natural substrates. [, ] The enzyme then cleaves the peptide bond between valine and p-nitroanilide (pNA). This cleavage releases pNA, which has a yellow color, enabling researchers to measure the rate of elastase activity by monitoring the increase in absorbance at 405 nm. [, ]

Q3: How does the structure of MeOSuc-Ala-Ala-Pro-Val-pNA influence its interaction with elastase?

A3: The specific amino acid sequence (Ala-Ala-Pro-Val) is crucial for the substrate's recognition and binding to elastase. [, ] Modifications to this sequence can significantly impact the substrate's affinity for the enzyme, affecting its overall efficacy as a substrate. For example, using a smaller substrate like pGlu-Pro-Val-pNA changes the type of inhibition observed with polyanionic chelators. []

Q4: What are some applications of MeOSuc-Ala-Ala-Pro-Val-pNA in scientific research?

A4: MeOSuc-Ala-Ala-Pro-Val-pNA is used in a variety of research applications, including:

- Screening for elastase inhibitors: By monitoring the decrease in pNA release in the presence of potential inhibitors, researchers can identify compounds that block elastase activity. [] This is particularly important in developing new drugs for diseases where excessive elastase activity is implicated, such as pulmonary emphysema and chronic obstructive pulmonary disease (COPD). [, ]

- Studying the role of elastase in disease models: MeOSuc-Ala-Ala-Pro-Val-pNA can be used to assess elastase activity in biological samples from animal models or patients, providing insights into the pathogenesis of diseases involving elastase dysregulation. []

- Investigating the enzymatic properties of elastase: This substrate helps in characterizing the kinetic parameters of elastase, such as Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km), which are crucial for understanding enzyme function. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B58172.png)